molecular formula C21H16BrN3O2S B6484788 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-03-4

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No. B6484788
CAS RN: 942003-03-4
M. Wt: 454.3 g/mol
InChI Key: SXGMBGNVNPZOFE-UHFFFAOYSA-N
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Description

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide, referred to as 2BMB, is a synthetic compound of benzamide with bromo and methoxy substituents. It is a relatively new compound that has been gaining attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2BMB is not fully understood. It is believed that the compound acts by inhibiting the activity of certain enzymes and other proteins involved in cell signaling pathways. It is also believed that the compound may act by binding to certain DNA sequences, which may lead to the inhibition of gene expression.
Biochemical and Physiological Effects
2BMB has been studied for its potential to affect biochemical and physiological processes. It has been found to be an effective inhibitor of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). In addition, it has been found to inhibit the growth of certain bacteria and fungi, as well as the replication of certain viruses, including the human immunodeficiency virus (HIV). It has also been found to have antioxidant properties, which may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2BMB in laboratory experiments include its relatively straightforward synthesis, its potential to affect biochemical and physiological processes, and its potential to inhibit the growth of certain bacteria, fungi, and viruses. The limitations of using 2BMB in laboratory experiments include its potential to cause side effects, its potential to interact with other drugs, and its potential to interact with certain chemicals.

Future Directions

The potential future directions for the use of 2BMB in scientific research include its potential to be used as an anti-inflammatory agent, its potential to be used as an anticancer agent, its potential to be used as an antiviral agent, its potential to be used as an antioxidant, and its potential to be used as an immunomodulator. In addition, there is potential for further research into the mechanism of action of 2BMB, as well as its potential to interact with other drugs and chemicals.

Synthesis Methods

2BMB can be synthesized using a three-step reaction sequence. The first step involves the reaction of 6-methoxy-1,3-benzothiazole with bromoacetyl bromide in the presence of anhydrous potassium carbonate. The second step involves the reaction of the resulting product with pyridine-2-carbaldehyde in the presence of anhydrous potassium carbonate. The third and final step involves the reaction of the resulting product with benzoyl chloride in the presence of anhydrous potassium carbonate. The synthesis of 2BMB is relatively straightforward and can be completed in a matter of hours.

Scientific Research Applications

2BMB has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. In addition, it has been studied for its potential to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV).

properties

IUPAC Name

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c1-27-15-9-10-18-19(12-15)28-21(24-18)25(13-14-6-4-5-11-23-14)20(26)16-7-2-3-8-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGMBGNVNPZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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